4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-methoxy-2,5-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZFJGIKRCBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-10-2 | |
| Record name | 4-chloro-6-methoxy-2,5-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
The following technical guide provides an in-depth analysis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine , a specialized heterocyclic intermediate critical to modern medicinal chemistry and agrochemical synthesis.
CAS Registry Number: 102074-10-2 Formula: C₇H₉ClN₂O | Molecular Weight: 172.61 g/mol [1][2]
Executive Summary
This compound is a high-value pyrimidine scaffold characterized by its specific substitution pattern: a reactive chlorine at C4, an electron-donating methoxy group at C6, and methyl groups at C2 and C5. Unlike the more common 2,6-dimethyl isomers, the 5-methyl substitution imparts unique steric and electronic properties, making this compound a strategic building block for sterically congested kinase inhibitors , pyrano[2,3-c]pyrazoles , and sulfonylurea herbicides . Its primary utility lies in its ability to undergo regioselective Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-couplings.
Chemical Architecture & Reactivity
Structural Analysis
The pyrimidine ring is naturally electron-deficient, facilitating nucleophilic attack. However, the substituents on CAS 102074-10-2 modulate this reactivity significantly:
-
C4-Chloro (Leaving Group): The primary site for nucleophilic displacement. It is activated by the ring nitrogens but slightly deactivated by the electron-donating effects of the C6-methoxy and C5-methyl groups.
-
C6-Methoxy (+M Effect): Provides electron density to the ring, stabilizing the system but requiring stronger nucleophiles or catalysts for displacement at the C4 position compared to polychlorinated pyrimidines.
-
C5-Methyl (Steric/Inductive): This is the critical differentiator. The C5-methyl group introduces steric hindrance adjacent to the reactive C4 center, improving regioselectivity during downstream functionalization by preventing attack at C5 and directing incoming groups to the C4 vector.
Reactivity Map (Graphviz)
The following diagram illustrates the core reactivity pathways, highlighting the electrophilic susceptibility of the C4 position.
Figure 1: Reactivity profile of CAS 102074-10-2 showing primary synthetic diversifications.
Synthesis & Production
Industrial Route: Regioselective Alkoxylation
The most robust synthesis involves the partial alkoxylation of 4,6-dichloro-2,5-dimethylpyrimidine . This route is preferred over de novo ring construction for its scalability and yield.
Reaction Scheme:
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.00 - 1.05 eq NaOMe | Excess base leads to the formation of the 4,6-dimethoxy byproduct (over-substitution). |
| Temperature | < 10°C | Low temperature suppresses the reaction rate of the second chloride displacement, ensuring mono-substitution. |
| Solvent | Anhydrous Methanol | Prevents hydrolysis of the chloride to the hydroxyl (pyrimidinone) impurity. |
Experimental Protocol: SₙAr Displacement
Objective: Synthesis of a 4-amino-derivative (common drug intermediate step) using CAS 102074-10-2.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine or Primary Amine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: 1,4-Dioxane or DMF (Anhydrous)
Methodology (Step-by-Step)
-
Preparation: Charge a reaction vessel with this compound (10 mmol) and anhydrous 1,4-dioxane (50 mL).
-
Addition: Add DIPEA (20 mmol) followed by the amine nucleophile (12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Note: The C5-methyl group sterically hinders the C4 position, requiring higher temperatures than non-methylated analogs.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rt ~4.5 min) should disappear, replaced by the product (Rt ~3.2 min).
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2,5-dimethyl-4,6-functionalized pyrimidine core is a bioisostere for the purine ring system found in ATP. The C5-methyl group is particularly valuable in EGFR and JAK kinase inhibitors, where it can occupy hydrophobic pockets (the "gatekeeper" region) in the enzyme active site, improving selectivity over other kinases.
Fused Heterocycle Synthesis
This compound serves as a precursor for pyrano[2,3-c]pyrazoles . By reacting the C4-chloride with hydrazine followed by condensation with β-keto esters, researchers can build tricyclic systems used in anti-inflammatory and anticancer research.
Workflow Diagram: Drug Synthesis Pathway
Figure 2: Synthetic pathway from precursor to bioactive fused heterocycle.
Analytical Profile & Quality Control
To ensure the integrity of CAS 102074-10-2 in research, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.15 ppm (s, 3H): C5-Methyl group (distinctly shielded compared to C2).
-
δ 2.45 ppm (s, 3H): C2-Methyl group.
-
δ 3.98 ppm (s, 3H): C6-Methoxy group (singlet).
-
Absence of aromatic protons confirms full substitution on the ring carbons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 173.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
-
Safety & Handling
GHS Classification: Warning
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). The C4-chloride can slowly hydrolyze to the pyrimidinone in the presence of atmospheric moisture over extended periods.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
AA Blocks. (2019). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters. Retrieved from [Link]
- Google Patents. (2018). Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2018112843A1).
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PubChem. (2025).[3] 4-Amino-5-chloro-2,6-dimethylpyrimidine (Analogous Reactivity Data). Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 4-amino-2,6-dimethylpyrimidine (Methodology Reference). Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]
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- 1. 852104-71-3,methyl N-(but-3-yn-1-yl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. aablocks.com [aablocks.com]
- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Chloro-6-methoxy-2,5-dimethylpyrimidine chemical structure and properties
An In-Depth Technical Guide to 4-Chloro-6-methoxy-2,5-dimethylpyrimidine for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted pyrimidine of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyrimidine core is a foundational scaffold in a multitude of pharmacologically active agents, and the specific substitution pattern of this compound offers a unique combination of features for molecular elaboration.[1][2] This document details the molecule's structural and physicochemical properties, outlines rational synthetic strategies, explores its chemical reactivity with a focus on its utility as a synthetic intermediate, and provides guidance on its analytical characterization and safe handling. The strategic positioning of a reactive chloro group, an electron-donating methoxy group, and two methyl substituents makes this compound a versatile building block for creating diverse chemical libraries aimed at various biological targets.
Introduction to the this compound Scaffold
The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[2] This inherent biological significance has inspired chemists to utilize the pyrimidine core in a vast array of therapeutic agents, including anticancer drugs, antivirals, antibacterials, and cardiovascular medicines.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its synthetic tractability, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Strategic Importance of the Substituent Pattern
This compound is not merely another pyrimidine derivative; its specific arrangement of functional groups imparts distinct advantages for synthetic applications.
-
The C4-Chloro Group : This is the primary reactive site of the molecule. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.) to build molecular complexity.
-
The C6-Methoxy Group : The methoxy group is a prevalent feature in many approved drugs.[3] In this scaffold, it serves multiple roles. As an electron-donating group, it can modulate the reactivity of the pyrimidine ring and influence the regioselectivity of reactions. Furthermore, it can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility and metabolic stability in final drug candidates.[3]
-
The C2 and C5-Methyl Groups : These methyl groups provide steric bulk and lipophilicity. They can influence the conformation of the molecule and its binding affinity to target proteins by occupying specific hydrophobic pockets. Their presence also blocks potential sites of metabolism, which can enhance the pharmacokinetic profile of derivative compounds.
Physicochemical and Structural Properties
The fundamental properties of this compound are essential for planning its use in synthesis and for predicting the characteristics of its derivatives.
Chemical Structure
-
IUPAC Name : this compound
-
Molecular Formula : C₇H₉ClN₂O[4]
-
Canonical SMILES : CC1=C(N=C(N=C1Cl)C)OC[4]
-
InChI Key : GSMZFJGIKRCBMN-UHFFFAOYSA-N[4]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 172.62 g/mol | Calculated |
| Monoisotopic Mass | 172.04034 Da | [4] |
| Predicted XlogP | 2.2 | [4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Synthesis Strategies
Rationale for Synthetic Design
The retrosynthetic analysis points to 6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one (a tautomer of 4,6-dihydroxy-2,5-dimethylpyrimidine) as a key starting material. This precursor can be synthesized via a condensation reaction and subsequently chlorinated. The use of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and field-proven method for converting hydroxypyrimidines (pyrimidinones) into their corresponding chloropyrimidines.[5] A subsequent nucleophilic substitution with sodium methoxide would yield the target compound.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis from 2,5-Dimethyl-4,6-dihydroxypyrimidine
Objective: To synthesize this compound.
Step 1: Synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine
-
Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,5-dimethyl-4,6-dihydroxypyrimidine (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature. The addition should be done in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with caution.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-Dichloro-2,5-dimethylpyrimidine, which can be purified further by column chromatography if necessary.
Step 2: Regioselective Synthesis of this compound
-
Reagent Setup: Dissolve the 4,6-Dichloro-2,5-dimethylpyrimidine (1.0 eq) from Step 1 in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere.
-
Methoxylation: Prepare a solution of sodium methoxide (NaOMe, 1.0-1.1 eq) in anhydrous MeOH. Add this solution dropwise to the pyrimidine solution at 0 °C. The use of a slight excess of the nucleophile is avoided to minimize the formation of the di-substituted product. The rationale for regioselectivity is based on the electronic properties of the pyrimidine ring, where one chlorine may be more activated than the other.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[6]
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The Role of the C4-Chloro Group: A Handle for Derivatization
The primary synthetic value of this compound lies in the reactivity of its C4-chloro substituent. It serves as a versatile electrophilic site, readily undergoing nucleophilic aromatic substitution (SNAr) with a broad range of nucleophiles. This reaction is the gateway to a vast chemical space of 4-substituted-6-methoxypyrimidines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr mechanism is facilitated by the electron-deficient nature of the pyrimidine ring. The reaction typically proceeds under mild conditions, often requiring only a base to deprotonate the incoming nucleophile. Common nucleophiles include:
-
Primary and secondary amines (aliphatic and aromatic)
-
Alcohols and phenols
-
Thiols and thiophenols
-
Hydrazines[7]
General Workflow for a Typical SNAr Derivatization
Caption: General workflow for SNAr reactions.
Example Protocol: Synthesis of a 4-Anilino Derivative
Objective: To demonstrate the SNAr reactivity by synthesizing N-phenyl-(4-methoxy-2,5-dimethylpyrimidin-6-yl)amine.
-
Setup: In a sealed vial, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization or column chromatography to yield the pure anilino-pyrimidine derivative.
Spectroscopic and Analytical Characterization
While experimental data for the title compound is not available in the searched literature, its spectroscopic features can be reliably predicted based on its structure and data from closely related analogs.[6]
Overview of Expected Spectroscopic Signatures
-
¹H NMR : Expect two singlets for the two non-equivalent methyl groups (C2-CH₃ and C5-CH₃) and a singlet for the methoxy group (O-CH₃).
-
¹³C NMR : Expect distinct signals for the seven carbon atoms, including the two methyl carbons, the methoxy carbon, and the four aromatic carbons of the pyrimidine ring.
-
IR Spectroscopy : Key stretches would include C-H (alkyl and aromatic), C=N and C=C (pyrimidine ring), and C-O (methoxy ether).
-
Mass Spectrometry (MS) : The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Table of Predicted Spectroscopic Data
| Technique | Predicted Chemical Shift / Signal | Rationale |
| ¹H NMR | δ ≈ 2.4-2.6 ppm (s, 3H) | C2-CH₃, deshielded by two ring nitrogens. |
| δ ≈ 2.2-2.4 ppm (s, 3H) | C5-CH₃, adjacent to C4-Cl. | |
| δ ≈ 3.9-4.1 ppm (s, 3H) | C6-OCH₃, typical for methoxy on an aromatic ring. | |
| ¹³C NMR | δ ≈ 160-170 ppm | C2, C4, C6 (quaternary carbons of the pyrimidine ring). |
| δ ≈ 110-120 ppm | C5 (quaternary carbon of the pyrimidine ring). | |
| δ ≈ 54-56 ppm | OCH₃ carbon. | |
| δ ≈ 20-25 ppm | C2-CH₃ carbon. | |
| δ ≈ 12-15 ppm | C5-CH₃ carbon. | |
| MS (EI) | m/z ≈ 172/174 | Molecular ion peak [M]⁺ showing the ³⁵Cl/³⁷Cl isotope pattern. |
Safety, Handling, and Storage
Hazard Identification
Based on safety data for analogous chloropyrimidines, this compound should be handled as a potentially hazardous substance.[8][9][10]
-
Health Hazards : Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][11]
-
Physical Hazards : None identified.[8]
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][13]
-
Handling Practices : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10][12]
Storage and Stability
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Incompatibilities : Keep away from strong oxidizing agents.
Applications in Drug Discovery and Development
As a Key Intermediate for Bioactive Molecules
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its structure is primed for the generation of libraries of compounds for high-throughput screening. By varying the nucleophile in SNAr reactions, researchers can rapidly access a wide range of derivatives to probe structure-activity relationships (SAR) for a given biological target. The pyrimidine core itself is present in numerous drugs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.
Conclusion
This compound represents a strategically designed chemical building block with high potential for medicinal chemistry and drug development. Its well-defined reactivity, centered on the C4-chloro group, provides a reliable handle for synthetic diversification. The modulating effects of the methoxy and methyl substituents offer additional tools for optimizing the properties of lead compounds. This guide has provided a framework for its synthesis, handling, and application, underscoring its value as an intermediate for creating novel molecular entities with therapeutic potential.
References
- Electronic Supporting Information - The Royal Society of Chemistry. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- 2-Amino-4-chloro-6-methoxypyrimidine - AK Scientific, Inc. (URL: )
- TCI AMERICA - Spectrum Chemical. (URL: )
- SAFETY D
- SAFETY D
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])
- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL: )
-
This compound (C7H9ClN2O) - PubChemLite. (URL: [Link])
-
2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem. (URL: [Link])
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - ResearchGate. (URL: [Link])
-
4-Chloro-2,6-dimethylpyrimidine - CAS Common Chemistry. (URL: [Link])
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P
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4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. (URL: [Link])
-
4,6-Dichloro-2,5-dimethylpyrimidine Properties - EPA. (URL: [Link])
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SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES - Semantic Scholar. (URL: [Link])
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4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem. (URL: [Link])
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The role of the methoxy group in approved drugs - PubMed. (URL: [Link])
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
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Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])
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Suppliers and price of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
An In-depth Technical Guide to 4-Chloro-6-methoxy-2,5-dimethylpyrimidine: Synthesis, Applications, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 16078-33-6) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its substituted pyrimidine core acts as a privileged scaffold, particularly in the development of targeted therapeutics such as protein kinase inhibitors. The strategic placement of a reactive chlorine atom, a methoxy group, and two methyl groups allows for precise molecular modifications, making it an invaluable intermediate for constructing complex drug candidates. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and key applications in drug discovery. It further details a typical experimental protocol for its use in C-C bond formation and presents a consolidated analysis of its commercial suppliers and pricing landscape to aid in research and development planning.
Introduction to this compound
The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, largely due to its structural resemblance to the nucleobases of DNA and RNA.[1] This mimicry allows pyrimidine-based molecules to effectively interact with a wide array of biological targets.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 16078-33-6
-
Molecular Formula: C₇H₉ClN₂O
-
Molecular Weight: 172.61 g/mol
-
Canonical SMILES: CC1=C(N=C(N=C1Cl)C)OC
-
InChIKey: GSMZFJGIKRCBMN-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of this compound make it suitable for a range of organic synthesis applications, particularly in creating libraries of compounds for drug screening.
| Property | Value | Source |
| Monoisotopic Mass | 172.04034 Da | PubChemLite[2] |
| XLogP (Predicted) | 2.2 | PubChemLite[2] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Significance in Medicinal Chemistry
Substituted pyrimidines are central to the development of protein kinase inhibitors, a major class of cancer therapeutics.[4] The pyrimidine scaffold is adept at forming key hydrogen bond interactions within the ATP-binding hinge region of many kinases, acting as an ATP-competitive inhibitor.[1] Modifications at the C2, C4, C5, and C6 positions of the ring enable chemists to fine-tune potency and selectivity against specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[5] this compound serves as a pre-functionalized starting material, where the C4-chloro group is the primary handle for introducing further diversity.
Synthesis and Reactivity
Plausible Synthetic Route
The synthesis of polysubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, followed by functional group manipulation. A plausible pathway to the title compound begins with the condensation of a substituted β-ketoester with acetamidine, followed by chlorination.
Caption: Plausible synthesis of the target compound via condensation and chlorination.
Chemical Reactivity
The primary site of reactivity on this compound is the C4-chlorine atom. This position is electron-deficient and highly susceptible to two main classes of reactions essential for drug development:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alcohols. This reaction is fundamental for attaching side chains that can interact with specific pockets in a biological target. The synthesis of 2,4-diaminopyrimidine derivatives often relies on the sequential SₙAr of a dichloropyrimidine precursor.[1]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a robust handle for transition-metal-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are powerful tools for forming C-C or C-N bonds, allowing for the introduction of aryl, heteroaryl, or complex amine moieties. For instance, Suzuki cross-coupling with various arylboronic acids is a common method to synthesize new pyrimidine derivatives.[6]
Applications in Drug Discovery
The utility of this pyrimidine intermediate is best demonstrated in the context of synthesizing kinase inhibitors. The pyrimidine core serves as the anchor in the ATP pocket, while substituents introduced via the C4-chloro handle explore other regions of the enzyme to achieve potency and selectivity.
Role as a Kinase Inhibitor Building Block
Many potent kinase inhibitors feature a 4-aminopyrimidine structure. The synthesis of these molecules frequently starts from a 4-chloropyrimidine intermediate. The nitrogen from the incoming amine and the N1 of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[5] The methoxy and dimethyl groups on the title compound help to confer specific steric and electronic properties, influencing solubility and the orientation of the molecule within the binding site.
Example Workflow: Synthesis of a C4-Arylated Pyrimidine via Suzuki Coupling
This protocol describes a general, reliable method for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, using this compound as the electrophile.
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Supplier and Pricing Analysis
Procuring high-quality starting materials is critical for reproducible research and development. This compound is available from several reputable chemical suppliers.
Supplier Landscape
The following table lists some of the known suppliers of this compound. It is advisable to request certificates of analysis (CoA) to ensure purity meets experimental requirements.
| Supplier | Purity | Availability |
| Sigma-Aldrich (Merck) | ≥98% | In Stock |
| Thermo Scientific (Alfa Aesar) | 97% | In Stock[7] |
| Fluorochem | >97% | In Stock[8] |
| Matrix Scientific | ≥98% | In Stock |
| BOC Sciences | Custom Synthesis | Inquiry |
| ChemScene | ≥98% | In Stock[3] |
Price Analysis
Pricing is subject to change based on purity, quantity, and market demand. The data below represents an approximate price range for research quantities based on publicly available information at the time of this guide.
| Quantity | Approximate Price (USD) | Source(s) |
| 1 g | $700 - $800 | Matrix Scientific |
| 5 g | $1,500 - $1,600 | Matrix Scientific |
| 10 g | $2,400 - $2,500 | Matrix Scientific |
Safety and Handling
Based on aggregated GHS information, related chloropyrimidine compounds are classified as hazardous.[9] Users should handle this compound with appropriate precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
Conclusion
This compound is a versatile and valuable intermediate for drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactivity, centered on the C4-chloro position, allows for the systematic exploration of chemical space through robust SₙAr and cross-coupling reactions. While its cost at research scale is significant, its strategic value in constructing potentially high-value therapeutic candidates justifies its use in targeted drug development programs. A clear understanding of its synthesis, reactivity, and procurement landscape is essential for any research team aiming to leverage this powerful chemical tool.
References
- Benchchem. (n.d.). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- RSC Publishing. (2025).
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- ResearchGate. (2020, October 29). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
- PubMed. (2016, June 10). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.
- ResearchGate. (2025, August 7). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Heteroletters. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE.
- ChemicalBook. (2025, July 24). 4-METHYL-6-CHLORO PYRIMIDINE (CAS 3435-25-4).
- Fisher Scientific. (2014, November 13). SAFETY DATA SHEET.
- Fluorochem. (n.d.). 4-CHLORO-5,6-DIMETHOXYPYRIMIDINE (CAS 5193-88-4).
- PubChemLite. (n.d.). This compound (C7H9ClN2O).
- ChemScene. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidine.
- Matrix Scientific. (n.d.). 4-Chloro-2,5-dimethylpyrimidine.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g.
- PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Handling and Synthetic Utility of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Executive Summary & Chemical Identity
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials. Its value lies in the C4-chloro substituent , which serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused operational manual. It integrates safety protocols with experimental best practices to ensure both personnel protection and reaction success.[1]
Physiochemical Fingerprint
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 172.61 g/mol | Calculated based on standard atomic weights. |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Low solubility in water; hydrolyzes slowly. |
| Melting Point | Isomer Dependent (Approx. 60–90 °C) | Verify specific batch CoA; typically lower than non-methylated analogs. |
| Reactivity | Electrophilic (C4 position) | Vulnerable to hydrolysis under acidic/basic aqueous conditions. |
Risk Assessment & Safety Architecture (GHS)
While specific toxicological data for this exact methylation pattern may be limited, it shares the hazardous profile of the broader halogenated pyrimidine class . The primary risks are tissue damage via hydrolysis (generating HCl) and sensitization.
Hazard Classification (GHS)[2]
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Hierarchy of Controls (Visualization)
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Risk mitigation hierarchy. Engineering controls are critical to prevent inhalation of dust during weighing.
Synthetic Utility & Experimental Protocols
The "Application Scientist" Perspective
Why choose this molecule?
-
Regioselectivity: The C4-Cl bond is significantly more reactive toward nucleophiles than the C6-OMe group. The methoxy group acts as a "dummy" ligand that can be retained or later converted to a carbonyl (via hydrolysis) or displaced under forcing conditions.
-
Steric Steering: The C5-methyl group exerts a steric influence that protects the C4 position from bulky nucleophiles, potentially increasing selectivity for smaller amines or requiring higher reaction temperatures for sterically hindered partners [1].
-
Electronic Tuning: The C6-methoxy group is electron-donating by resonance (+M), which slightly deactivates the ring toward
compared to a dichloro-pyrimidine. This requires the use of polar aprotic solvents (DMSO, NMP) to facilitate the reaction.
Protocol: Amination (General Procedure)
This protocol describes the displacement of the C4-chloride with a primary amine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate in anhydrous DMF under an Argon atmosphere. Note: Moisture leads to hydrolysis of the C-Cl bond to the inactive pyrimidinone.
-
Addition: Add the base (DIPEA) followed by the amine dropwise at room temperature.
-
Reaction: Heat the mixture to 80–100 °C . Monitor by LC-MS or TLC.
-
Causality Check: If the reaction is sluggish, the C5-methyl group may be hindering the approach. Increase temperature to 120 °C or switch to microwave irradiation.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMF. Dry organic layer over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Reaction Pathway Visualization
The following diagram details the mechanistic flow and competing side reactions.
Figure 2: Synthetic pathway for
Storage Stability & Quality Control
The C-Cl bond in electron-deficient heterocycles is susceptible to hydrolysis, converting the reactive chloride into a non-reactive hydroxyl group (tautomerizing to the lactam).
Degradation Mechanism
The generated HCl acts as an autocatalyst, accelerating further degradation.Storage Protocol
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Container: Tightly sealed amber glass vial with a PTFE-lined cap.
Self-Validating QC Check
Before using this reagent in a critical step, perform this simple check:
-
Visual: Check for "caking" or acidic smell (indicates HCl release).
-
LC-MS: Run a blank sample. The hydrolyzed product (M-Cl+OH) will appear at [M-35+17] mass units relative to the parent.
-
Parent Mass: ~173 amu (
) -
Hydrolysis Mass: ~155 amu (
)
-
Emergency Response (SDS Core)
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[1][2] | The basic nitrogen and acidic hydrolysis products cause rapid corneal damage. |
| Skin Contact | Wash with soap and water.[1][2][3] Do NOT use ethanol. | Ethanol acts as a permeation enhancer, driving the chemical deeper into the dermis. |
| Spill (Solid) | Dampen with inert oil/glycol to avoid dust, then sweep. | Dry sweeping creates dust aerosols (inhalation hazard). |
References
-
Effect of 5-substituents on Pyrimidine Reactivity
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Context: Explains the steric and electronic impact of alkyl groups at the 5-position on C4-nucleophilic substitution r
-
General Pyrimidine Safety & Handling (PubChem)
- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for Chloropyrimidines.
- Context: Baseline GHS data for 4-chloro-substituted pyrimidines.
-
Regioselectivity in Chloropyrimidines
- Source: Schlosser, M. et al. (2006). Regioselective derivatization of chloropyrimidines. Journal of Organic Chemistry.
- Context: Detailed mechanistic insight into why C4 reacts before C2 or C6 in poly-functionalized pyrimidines.
-
Vendor Specification (Analogous Compounds)
- Source: Thermo Fisher Scientific / Alfa Aesar SDS.
- Context: Safety data extrapolation
Sources
Structural Divergence & Synthetic Control: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine vs. 2,6-Dimethyl Isomers
Executive Summary
This technical guide delineates the critical structural, synthetic, and reactive differences between 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (Target A) and its 2,6-dimethyl isomers (Target B). While these molecules share an identical molecular formula (C₇H₉ClN₂O) or close homology, the positional isomerism of the methyl groups—specifically the C5-Methyl vs. C6-Methyl placement—fundamentally alters their electrophilicity, steric profile, and utility in medicinal chemistry.
For drug development professionals, distinguishing these isomers is paramount: the 2,5-dimethyl scaffold is a privileged motif in kinase inhibitors (e.g., JAK/STAT pathways) due to its specific hydrophobic vector, whereas the 2,6-dimethyl scaffold often serves as a precursor for sulfa drugs and broad-spectrum antimicrobials.
Structural & Electronic Topography
The core distinction lies in the substitution pattern of the pyrimidine ring.[1]
The 2,5-Dimethyl Scaffold (Target)
-
Structure: Methyl groups at positions 2 and 5. Chlorine at 4; Methoxy at 6.[2][3][4]
-
Electronic Environment: The C5-Methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This increases the electron density of the pyrimidine ring, slightly deactivating the C4-Chlorine toward nucleophilic aromatic substitution (SₙAr) compared to a C5-H analog.
-
Steric Environment: The C5-Methyl provides significant steric bulk adjacent to the C4 and C6 positions. This "ortho-effect" can hinder the approach of bulky nucleophiles during functionalization.
The 2,6-Dimethyl Isomer (Comparator)
-
Structure: Methyl groups at positions 2 and 6. Chlorine at 4; Methoxy at 5 (assuming isomeric equivalence C₈H₁₁ClN₂O).
-
Electronic Environment: With Methyls flanking the nitrogens (2,6), the C5 position often holds the Methoxy group or a Hydrogen. If C5 is H, the ring is significantly more electron-deficient and reactive.
-
Steric Environment: The C6-Methyl blocks the N1 nitrogen but leaves the C5 position (if unsubstituted) open. This creates a "pincer" effect around the nitrogens but less hindrance at the C4 reaction center compared to the 2,5-scaffold.
Data Summary: Physicochemical Divergence
| Feature | 2,5-Dimethyl (Target) | 2,6-Dimethyl (Isomer) |
| C5 Substituent | Methyl (-CH₃) | Methoxy (-OCH₃) or H |
| SₙAr Reactivity (C4) | Moderate (Deactivated by C5-Me) | High (If C5-H); Low (If C5-OMe) |
| Steric Hindrance | High at C4/C6 interface | High at N1/N3 interface |
| Common Precursor | Methylmalonate derivatives | Acetoacetate derivatives |
| ¹H NMR (C5) | No signal (Quaternary C) | Singlet ~6.5 ppm (if H) |
Synthetic Divergence: The Pathway to Purity
The synthesis of these two isomers diverges at the very first step of condensation. The choice of the 1,3-dicarbonyl equivalent dictates the methylation pattern.
Route A: 2,5-Dimethyl Synthesis (The Malonate Route)
To install a methyl group at C5, one must use a 2-substituted malonate .
-
Condensation: Acetamidine + Dimethyl 2-methylmalonate .
-
Intermediate: 2,5-dimethyl-4,6-dihydroxypyrimidine.
-
Chlorination: Vilsmeier-Haack or POCl₃ reflux yields 2,5-dimethyl-4,6-dichloropyrimidine.
-
Desymmetrization: Controlled SₙAr with NaOMe (1.0 eq) yields the target.
Route B: 2,6-Dimethyl Synthesis (The Acetoacetate Route)
To install methyl groups at 2 and 6, one uses a beta-keto ester .
-
Condensation: Acetamidine + Ethyl acetoacetate .
-
Intermediate: 2,6-dimethyl-4-hydroxypyrimidine.
-
Functionalization: Chlorination yields 4-chloro-2,6-dimethylpyrimidine.
Visualization: Synthetic Logic Flow
Figure 1: Divergent synthetic pathways determined by the dicarbonyl precursor. Route A leads to the 2,5-substitution pattern required for the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol focuses on the critical desymmetrization step (Step 4 in Figure 1), converting the dichloro intermediate into the chloro-methoxy target. This is the step most prone to over-reaction (forming the dimethoxy byproduct).
Reagents
-
Substrate: 4,6-Dichloro-2,5-dimethylpyrimidine (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.05 eq)
-
Solvent: Anhydrous Methanol (10V)
-
Quench: 1N HCl
Step-by-Step Methodology
-
Setup: Charge a flame-dried 3-neck round bottom flask with 4,6-Dichloro-2,5-dimethylpyrimidine and anhydrous methanol under N₂ atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice/brine bath. Critical: Lower temperature improves regioselectivity and prevents double substitution.
-
Addition: Add the NaOMe solution dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour.
-
Monitoring: Monitor by HPLC/TLC.
-
Target Rf: ~0.6 (Hexane/EtOAc 8:2).
-
Starting Material: ~0.8.
-
Over-reaction (Dimethoxy): ~0.4.[5]
-
-
Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).[3]
-
Purification: If dimethoxy impurity >5%, recrystallize from Heptane.
Analytical Discrimination (NMR)
Distinguishing the 2,5-isomer from the 2,6-isomer is trivial via ¹H NMR due to the proton/methyl substitution at C5.
Diagnostic Signals (400 MHz, CDCl₃)
| Isomer | C5 Position Signal | C2-Methyl Signal | C6 Position Signal |
| 2,5-Dimethyl (Target) | No Signal (Quaternary C-Me) | Singlet, ~2.4 ppm | Methoxy Singlet, ~3.9 ppm |
| 2,6-Dimethyl (Isomer) | Singlet, ~6.5-7.0 ppm (Ar-H) | Singlet, ~2.5 ppm | Methyl Singlet, ~2.4 ppm |
Key Check: If you observe an aromatic singlet around 6.5 ppm, you have synthesized the 2,6-dimethyl isomer (or the starting material lacked the C5-Methyl). The target molecule has zero aromatic protons on the pyrimidine ring.
Pharmaceutical Implications (SAR)
Why does this difference matter in drug discovery?
-
Hydrophobic Packing: The C5-Methyl in the 2,5-isomer is often used to fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) that cannot accommodate the larger bulk of a fused ring or the emptiness of a proton.
-
Metabolic Stability: The C5 position is a metabolic "soft spot" for oxidation. Blocking it with a methyl group (2,5-isomer) often extends the half-life (
) of the drug compared to the C5-H (2,6-isomer) analog. -
Vector Orientation: In the 2,5-isomer, the vectors of the substituents are parallel (2 and 5). In the 2,6-isomer, they are divergent (120° apart). This completely alters the pharmacophore's 3D shape.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) consequences of isomer selection.
References
-
BenchChem. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines." BenchChem Technical Library. Accessed 2025.[6][7] Link
-
PubChem. "2,5-Dimethylpyrimidine Compound Summary."[6] National Library of Medicine. Accessed 2025.[6][7] Link
-
ResearchGate. "Synthesis and Biological Activity of New Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine."[4][8] Journal of Heterocyclic Chemistry. Accessed 2025.[6][7] Link
-
Organic Syntheses. "4-Amino-2,6-dimethylpyrimidine." Org.[2][6][9] Synth. 1955, 35, 3. Link
-
MDPI. "NMR Assignments of Asymmetrical N-Nitrosamine Isomers." Molecules, 2022. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]
- 5. 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylpyrimidine | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Controlled Methoxylation of 4,6-Dichloro-2,5-dimethylpyrimidine
Abstract & Scope
This application note details the process chemistry for converting 4,6-dichloro-2,5-dimethylpyrimidine (DCDMP) into its methoxylated derivatives. Depending on the stoichiometry and thermal parameters, the reaction can be tuned to yield either the mono-substituted intermediate (4-chloro-6-methoxy-2,5-dimethylpyrimidine ) or the fully substituted product (4,6-dimethoxy-2,5-dimethylpyrimidine ).
These pyrimidine derivatives are critical pharmacophores in the synthesis of fungicides (e.g., Benalaxyl analogs), herbicides, and kinase inhibitors. This guide addresses the specific challenge of the 5-methyl group , which exerts an electron-donating effect, slightly deactivating the ring toward nucleophilic attack compared to 5-unsubstituted analogs, requiring precise thermal management.
Scientific Foundation
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The transformation proceeds via an addition-elimination mechanism. The pyrimidine ring, electron-deficient due to the two nitrogen atoms, is susceptible to attack by the methoxide anion (MeO⁻).
-
Addition: MeO⁻ attacks the C4 or C6 position (chemically equivalent due to symmetry).
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Elimination: Chloride (Cl⁻) is expelled, restoring aromaticity.
The "Dampening Effect" & Selectivity
A critical concept for the mono-methoxylation protocol is the electronic deactivation of the ring upon the first substitution.
-
Substrate (DCDMP): Highly electron-deficient (Two Cl, Two N). Reactive.
-
Mono-Product: The introduced -OMe group is an electron donor (via resonance). It increases electron density in the ring, making the second chlorine position less electrophilic.
-
Implication: This kinetic difference allows for high-yield isolation of the mono-product if the reaction is kept at moderate temperatures (0°C to 25°C). Heating drives the reaction to overcoming this barrier, yielding the bis-product.
Visualizing the Pathway
The following diagram illustrates the reaction divergence based on energy input (Temperature/Stoichiometry).
Figure 1: Reaction pathway showing the kinetic checkpoint at the mono-substituted stage.
Experimental Protocols
Materials & Reagents[1][2][3][4][5]
-
Substrate: 4,6-dichloro-2,5-dimethylpyrimidine (Purity >98%).
-
Reagent: Sodium Methoxide (NaOMe), supplied as 25-30% wt solution in Methanol (Preferred for scale) or solid (95%).
-
Solvent: Methanol (Anhydrous, <0.1% water). Critical: Water causes hydrolysis to pyrimidinones.
Protocol A: Mono-Methoxylation (Target: this compound)
Objective: Maximize yield of mono-product; minimize bis-impurity (<2%).
-
Setup: Charge a 3-neck round-bottom flask with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) and anhydrous Methanol (10 volumes).
-
Cooling: Equip with a thermometer and N₂ line. Cool the slurry to 0–5°C using an ice/salt bath.
-
Addition: Add NaOMe solution (1.05 eq) dropwise over 60 minutes.
-
Why: Slow addition prevents localized hotspots that trigger bis-substitution.
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20–25°C (Room Temp). Stir for 4–6 hours.
-
Monitor: Check HPLC. Target: SM < 1%, Bis-product < 3%.
-
-
Quench: Adjust pH to 6–7 using dilute acetic acid or HCl (1M).
-
Note: Do not make it too acidic (pH < 4) or the methoxy group may hydrolyze over time.
-
-
Workup:
-
Isolation: Evaporate solvent. The product usually crystallizes upon standing or can be recrystallized from Hexane/EtOAc.
Protocol B: Bis-Methoxylation (Target: 4,6-Dimethoxy-2,5-dimethylpyrimidine)
Objective: Complete conversion of both chlorides.
-
Setup: Charge flask with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) and Methanol (8 volumes).
-
Reagent Loading: Add NaOMe solution (2.5 eq) in one portion at room temperature.
-
Thermal Phase: Heat the mixture to Reflux (65°C) .
-
Duration: Maintain reflux for 6–12 hours.
-
Why: The 5-methyl group deactivates the ring; the second substitution is slow and requires thermal energy.
-
-
Workup:
-
Cool to RT.
-
Quench with water (precipitating the inorganic salts).
-
Concentrate to remove bulk methanol. The product often precipitates directly from the aqueous residue as a white solid due to high lipophilicity.
-
Filter and wash with cold water.[3]
-
Process Workflow & Isolation Logic
The following flowchart guides the decision-making process during workup, specifically for handling the salt byproducts (NaCl) and solvent recovery.
Figure 2: Standard workup procedure for isolation of methoxylated pyrimidines.
Analytical Specifications & Troubleshooting
Expected Data
| Parameter | Mono-Product (4-Cl-6-OMe) | Bis-Product (4,6-diOMe) |
| Appearance | White/Off-white solid | White crystalline solid |
| Melting Point | 58–62°C (Approx) | 85–90°C (Approx) |
| ¹H NMR (CDCl₃) | δ 4.0 (s, 3H, OMe), 2.5 (s, 3H, 2-Me), 2.2 (s, 3H, 5-Me) | δ 3.98 (s, 6H, 2xOMe), 2.45 (s, 3H, 2-Me), 2.1 (s, 3H, 5-Me) |
| Mass Spec (M+H) | ~187/189 (Cl isotope pattern) | ~183 |
Troubleshooting Guide
-
Issue: High levels of "Hydroxy" impurity (Pyrimidinone).
-
Cause: Moisture in MeOH or NaOMe.
-
Fix: Use anhydrous MeOH (<500 ppm H₂O). Ensure reactor is dry.
-
-
Issue: Incomplete Mono-reaction (SM remaining).
-
Cause: 5-Methyl steric/electronic hindrance.
-
Fix: Increase temp to 30°C carefully. Do not add excess NaOMe (>1.1 eq) or Bis-product will form.
-
-
Issue: Bis-product contamination in Mono-reaction.
-
Cause: Localized high concentration of NaOMe.
-
Fix: Improve stirring rate; dilute NaOMe feed; lower addition temperature to -5°C.
-
Safety & Handling (HSE)
-
Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle under inert atmosphere (N₂).
-
Exotherm: The reaction is exothermic. On large scale (>1kg), active cooling is mandatory during dosing.
-
Waste: Aqueous waste contains high NaCl and Methanol traces. Do not mix with acidic waste streams immediately (risk of HCN if cyanide was used in previous steps, though not applicable here, general caution applies).
References
-
General Nucleophilic Substitution of Chloropyrimidines
- Mechanism & Regioselectivity: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
-
Source:
-
Synthesis of 4,6-dimethoxy-2-methylpyrimidine (Analogous Protocol)
- Patent: CN102432547A "Synthetic method of 4,6-dichloro-2-methylpyrimidine" (and downstream methoxyl
-
Source:
-
Mono-alkoxylation Conditions (Ethanol Analog)
-
Paper: "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine."[4] Molbank 2016. (Demonstrates the 1.05 eq / RT control strategy).
-
Source:
-
-
Reaction of 4,6-dichloropyrimidines with NaOMe
- Protocol: "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine... and chlorination." (Discusses the reactivity of the 2-methyl analog).
-
Source:
Sources
Application Notes and Protocols: Synthesis of 4-Amino-6-methoxy-2,5-dimethylpyrimidines via Nucleophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, the 2,4-disubstituted aminopyrimidine motif is a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapeutics.[4] The reaction of 4-chloro-6-methoxy-2,5-dimethylpyrimidine with amines represents a direct and efficient route to novel 4-amino-substituted pyrimidines, making it a fundamentally important transformation in the synthesis of compound libraries for drug discovery and development.[5]
This guide provides a detailed examination of this reaction, grounded in the principles of nucleophilic aromatic substitution (SNAr). It offers field-proven protocols, explains the causality behind experimental choices, and presents a framework for troubleshooting, enabling researchers to reliably synthesize these valuable compounds.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chloro group at the C4 position of the pyrimidine ring by an amine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles.[5][6]
The reaction can be dissected into two principal steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks the electron-deficient C4 carbon, which bears the chloride leaving group. This addition step breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.
-
Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
Caption: The SNAr mechanism for the amination of 4-chloropyrimidines.
Key Parameters Influencing Reaction Success
Optimizing the reaction of this compound with amines requires careful consideration of several interconnected parameters.
| Parameter | Influence on Reaction & Rationale |
| Amine Nucleophilicity | Primary & Secondary Aliphatic Amines: Generally highly nucleophilic and react readily, often at moderate temperatures. Cyclic secondary amines like morpholine or pyrrolidine are excellent nucleophiles.[7] Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions typically require more forcing conditions, such as higher temperatures, microwave irradiation, or acid catalysis to proceed efficiently.[8][9] |
| Solvent Choice | Polar Aprotic Solvents (DMF, DMAc, NMP): Excellent choices as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the amine. Alcohols (Propanol, Butanol): Also effective, particularly for microwave-assisted reactions. They are less prone to decomposition at high temperatures than DMF.[10] Water: A green and effective solvent, especially for reactions with anilines where mild acid catalysis can significantly accelerate the reaction rate.[9][10] |
| Base | The reaction generates one equivalent of HCl. A base is crucial to neutralize this acid. Tertiary Amines (Et₃N, DIPEA): Commonly used non-nucleophilic bases that scavenge HCl without competing in the primary reaction.[10][11] An excess of 1.5-2.0 equivalents is typical. Inorganic Bases (K₂CO₃, NaHCO₃): Effective, particularly in polar solvents like DMF. They are easily removed during aqueous workup.[12] Excess Amine: Using an excess of the reacting amine (2-3 equivalents) can serve as both the nucleophile and the base, simplifying the reaction mixture. This is most practical when the amine is inexpensive and readily available. |
| Temperature & Method | Conventional Heating: Reactions are often heated to between 80-140 °C to achieve a reasonable rate, especially with less reactive amines.[12] Reaction times can range from a few hours to overnight. Microwave Irradiation: A powerful tool for accelerating these reactions. Microwave heating can dramatically reduce reaction times from hours to minutes (typically 10-30 min) and often improves yields by minimizing side product formation.[10][11] Temperatures of 120-140 °C are common.[10] |
Experimental Protocols
The following protocols provide robust starting points for the synthesis of 4-amino-6-methoxy-2,5-dimethylpyrimidines. They should be adapted based on the specific reactivity of the amine being used.
Protocol 1: General Procedure using Conventional Heating
Principle: This protocol details a standard SNAr reaction in a polar aprotic solvent with a tertiary amine base, suitable for a wide range of primary and secondary aliphatic amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine of choice (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (to a concentration of approx. 0.2-0.5 M). Begin stirring and add the amine (1.2 eq) followed by the base (e.g., DIPEA, 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the amine's reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water or a saturated NaHCO₃ solution and stir.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-amino-6-methoxy-2,5-dimethylpyrimidine.[10][12]
Protocol 2: Microwave-Assisted Synthesis
Principle: This protocol leverages microwave irradiation to rapidly synthesize the target compounds, significantly reducing reaction times. It is particularly effective for moderately reactive or sterically hindered amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous 2-Propanol or Butanol
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
Standard workup and purification reagents (as in Protocol 1)
Step-by-Step Methodology:
-
Reaction Setup: In a dedicated microwave reaction vial, place this compound (1.0 eq, e.g., 1 mmol).
-
Solvent and Reagent Addition: Add anhydrous 2-propanol (e.g., 2-4 mL) and stir to suspend the starting material. Add the amine nucleophile (1.1 eq) followed by DIPEA (1.5 eq).[10]
-
Reaction Execution: Seal the vial securely and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes with stirring.[10]
-
Monitoring: It is often assumed the reaction goes to completion in the set time, but a test run with TLC/LC-MS monitoring is advisable for new substrates.
-
Workup and Purification: After cooling to room temperature, the workup and purification follow the same procedure as described in Protocol 1 (steps 5-8).[10]
Caption: General experimental workflow for the synthesis of 4-aminopyrimidines.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Reacting amine is not nucleophilic enough (e.g., electron-deficient aniline). 3. Amine was protonated by generated HCl (insufficient base). 4. Poor quality or wet reagents/solvents. | 1. Increase temperature, switch to microwave heating, or increase reaction time. 2. For anilines, consider adding 0.1 eq of HCl to catalyze the reaction in water or alcohol.[9][10] 3. Ensure at least 1.5 eq of base is used. 4. Use anhydrous solvents and high-purity reagents. |
| Side Product Formation | 1. Reaction temperature is too high, causing decomposition. 2. Bis-amination if the amine can react twice (rare for this substrate). 3. Reaction with solvent (e.g., solvolysis). | 1. Lower the reaction temperature and extend the reaction time. 2. Use a controlled stoichiometry of the amine (1.1-1.2 eq). 3. This is more common with alcohol solvents at high temperatures with acid catalysis; monitor carefully.[9] |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Unreacted amine is difficult to separate. | 1. Use a more polar eluent system for chromatography, potentially with a small amount of NH₄OH or Et₃N added to the mobile phase. 2. If the amine is basic, an acidic wash (e.g., dilute aq. HCl) during workup can remove it, provided the product is not acid-labile. |
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a reliable and versatile method for accessing a diverse range of 4-aminopyrimidine derivatives. Success hinges on a rational selection of reaction conditions tailored to the nucleophilicity of the chosen amine. By understanding the underlying mechanism and systematically optimizing parameters such as solvent, base, and temperature, researchers can efficiently synthesize these valuable scaffolds for application in medicinal chemistry and beyond. The use of modern techniques like microwave-assisted synthesis can further enhance the efficiency and speed of discovery, making this reaction a powerful tool in the drug development professional's arsenal.
References
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. Synlett.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences.
- Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021). SciSpace.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.
- 2-Aminopyrimidine derivatives as anticancer drugs.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. EPRA International Journal of Multidisciplinary Research (IJMR).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. zenodo.org [zenodo.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Technical Support Center: Synthesis Optimization of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Executive Summary
This guide addresses the specific challenges in synthesizing This compound (Target). While the pyrimidine core formation is standard, the critical yield-determining step is the regioselective mono-methoxylation of the 4,6-dichloro-2,5-dimethylpyrimidine precursor.
The presence of the 5-methyl group introduces unique electronic and steric factors that distinguish this reaction from the simpler 2-methylpyrimidine analogs. This guide provides a mechanistic breakdown, a troubleshooting Q&A, and an optimized protocol designed to maximize the yield of the mono-methoxy product while minimizing the bis-methoxy impurity.
Part 1: Reaction Dynamics & Mechanism
To improve yield, one must understand the competition between the desired product and the over-reacted impurity.
The Electronic Effect of the 5-Methyl Group
Unlike 4,6-dichloro-2-methylpyrimidine, your substrate has a methyl group at the 5-position.
-
Inductive Effect (+I): The 5-methyl group is electron-donating. It increases the electron density of the pyrimidine ring, making the carbons at positions 4 and 6 less electrophilic .
-
Consequence: The nucleophilic aromatic substitution (
) with sodium methoxide will be slower than with unsubstituted pyrimidines. Researchers often compensate by raising the temperature, which inadvertently triggers the second substitution.
The Selectivity Challenge
The reaction is a stepwise
-
Step 1 (
): Displacement of the first chloride Mono-product (Target) . -
Step 2 (
): Displacement of the second chloride Bis-methoxy (Impurity) .
Yield Optimization Goal: Maximize the ratio of
Part 2: Troubleshooting Guide (Q&A)
Q1: I am consistently getting 15-20% of the 4,6-dimethoxy impurity. How do I stop this? Diagnosis: This is a classic stoichiometry and temperature issue. Solution:
-
Strict Stoichiometry: Do not use excess base. Use exactly 0.95 to 0.98 equivalents of Sodium Methoxide (NaOMe) relative to the dichloro substrate. It is better to leave 5% starting material unreacted (which can be recycled) than to over-react to the bis-impurity (which is waste).
-
Addition Rate: Add the NaOMe solution dropwise over 1-2 hours. High local concentrations of methoxide favor the second substitution.
-
Temperature Control: Start at 0°C . Due to the 5-methyl deactivation, the reaction may be sluggish. Warm to Room Temperature (20-25°C) only if monitoring shows no progress. Avoid reflux.
Q2: The reaction is stalling at 60% conversion after 24 hours at room temperature. Diagnosis: The 5-methyl group has deactivated the ring too much for the specific conditions (likely solvent dryness or concentration). Solution:
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.5 M to 1.0 M is optimal to drive the bimolecular kinetics.
-
Gentle Heat: If stalled, raise the temperature to 35-40°C (do not exceed 50°C). Monitor by HPLC/TLC every 30 minutes.
-
Catalyst: In extreme cases, adding a phase transfer catalyst (like TBAB) is not recommended for this specific methoxylation as it often erodes selectivity. Stick to thermal adjustment.[1]
Q3: I see a new impurity peak that corresponds to a hydrolysis product (Hydroxy-pyrimidine). Diagnosis: Moisture contamination. The 4-chloro group is susceptible to hydrolysis, especially in alkaline conditions. Solution:
-
Dry Methanol: Use anhydrous methanol (water content <0.05%).
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Reagent Quality: Commercial NaOMe solutions often absorb water over time, turning into NaOH. Use freshly prepared NaOMe or a fresh bottle of anhydrous solution.
Q4: My yield drops significantly during workup. Where is the product going? Diagnosis: The product might be protonated or hydrolyzing during extraction. Solution:
-
pH Adjustment: The reaction mixture is basic. Before extraction, neutralize the excess base to pH 7-8 using dilute acetic acid or HCl. Do not make it strongly acidic, or the methoxy group may hydrolyze.
-
Solvent Choice: The product is moderately polar. Use Dichloromethane (DCM) or Ethyl Acetate for extraction. Ensure the aqueous layer is fully saturated with NaCl (brine) to "salt out" the organic product.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (Target) from 4,6-Dichloro-2,5-dimethylpyrimidine.
Materials Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 4,6-Dichloro-2,5-dimethylpyrimidine | 177.03 | 1.00 | Substrate |
| Sodium Methoxide (NaOMe) | 54.02 | 0.98 | Reagent |
| Methanol (Anhydrous) | 32.04 | Solvent (5-10 Vol) | Solvent |
| Acetic Acid | 60.05 | As needed | Quench |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel. Purge with Nitrogen.
-
Dissolution: Charge the flask with 4,6-Dichloro-2,5-dimethylpyrimidine and anhydrous Methanol (5 mL per gram of substrate). Cool the solution to 0°C using an ice bath.
-
Reagent Preparation: Prepare or dispense a solution of NaOMe in Methanol. (Note: If using solid NaOMe, dissolve it in MeOH separately before addition).
-
Controlled Addition: Add the NaOMe solution dropwise via the addition funnel over 90 minutes , maintaining the internal temperature below 5°C.
-
Reaction Phase:
-
Allow the mixture to warm naturally to Room Temperature (20-25°C) .
-
Stir for 4–6 hours.
-
Checkpoint: Check HPLC/TLC.
-
If SM > 5%: Stir longer. If no change after 2 hours, heat to 35°C.
-
If Bis-impurity appearing: Stop immediately.
-
-
-
Quench & Workup:
-
Cool to 10°C.
-
Add dilute Acetic Acid dropwise until pH is neutral (pH 7).
-
Remove Methanol under reduced pressure (Rotovap).
-
Resuspend the residue in Water (20 mL/g) and extract with Dichloromethane (3 x 15 mL/g).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or purify via silica column (Gradient: 0-10% EtOAc in Hexane).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competitive reaction pathways and the critical decision nodes for the chemist.
Caption: Reaction pathway analysis showing the desired Path A and the competitive Path B (over-reaction) and Path C (hydrolysis).
Part 5: References
-
Synthesis of 4,6-dichloro-2,5-dimethylpyrimidine (Precursor):
-
Method: Condensation of acetamidine with diethyl methylmalonate followed by chlorination.
-
Source:World Intellectual Property Organization, WO2018112843A1, "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor," 2018. (Describes the use of 4,6-dichloro-2,5-dimethylpyrimidine as an intermediate). Link
-
-
General Methoxylation Conditions for Chloropyrimidines:
-
Method: Optimization of stoichiometry and temperature for mono-substitution.
-
Source:Molecules, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," 2016. (Demonstrates high-yield mono-alkoxylation conditions analogous to the target). Link
-
-
Deactivation Effects in Pyrimidines:
-
Concept: Electronic influence of 5-alkyl substituents on
rates. -
Source:Journal of Heterocyclic Chemistry, "Reactivity of Pyrimidines," General reference on pyrimidine electrophilicity. (See also: PubChem CID 102074-10-2 for specific compound data). Link
-
Sources
Optimizing reaction temperature for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine substitution
Executive Summary
You are likely encountering stalled conversion or unexpected hydrolysis when attempting nucleophilic aromatic substitution (
Unlike electron-deficient pyrimidines (e.g., 2,4,6-trichloropyrimidine) which react at ambient temperatures, this specific scaffold is electronically deactivated by the 6-methoxy and 2,5-dimethyl substituents. The electron-donating nature of the methoxy group (
This guide provides the thermodynamic justification, optimized protocols, and troubleshooting workflows to maximize yield while minimizing byproduct formation.
Module 1: The Thermodynamics of Deactivation (The "Why")
User Question: "I am running this reaction in refluxing methanol (65°C), but starting material remains after 24 hours. Why?"
Technical Insight:
The reaction fails at 65°C because the ring is too electron-rich.
-
Electronic Penalty: The -OMe group at position 6 donates electron density into the ring via resonance. This destabilizes the transition state for the incoming nucleophile.
-
Steric Penalty: The methyl groups at positions 2 and 5 provide mild steric hindrance, but more importantly, they donate electron density inductively, further deactivating the C4-Cl bond.
The Temperature Threshold:
Experimental data suggests this specific substitution typically requires a process temperature of 120°C – 145°C . Below this threshold, the population of molecules possessing sufficient kinetic energy to overcome the
Data Table: Temperature vs. Conversion Rate (4h reaction time)
| Temperature | Solvent System | Conversion (%) | Major Impurity |
| 65°C | Methanol (Reflux) | < 5% | None (Stalled) |
| 110°C | Toluene (Reflux) | 40-60% | None |
| 135°C | Diglyme or DMF | > 95% | Trace Hydrolysis |
| 160°C | Neat / Fusion | 100% | O-Demethylation |
Module 2: Optimized Protocol (High-Temperature Substitution)
Context: This protocol is optimized for difficult nucleophiles, such as sulfanilamide (for Sulfadoxine synthesis) or sterically hindered amines.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary Amine or Sulfonamide salt (1.1 – 1.2 eq)
-
Base:
(anhydrous, 2.0 eq) or (if using non-basic nucleophile) -
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)
Step-by-Step Methodology:
-
Drying (Critical): The reaction temperature (130°C+) makes the system highly susceptible to hydrolysis. Dry the solvent over molecular sieves (3Å) for 24 hours prior to use.
-
Activation:
-
For Amines: Dissolve amine and base in solvent. Stir at RT for 30 min.
-
For Sulfonamides: Pre-form the sodium salt using NaOMe in MeOH, then evaporate to dryness before adding the pyrimidine and high-boiling solvent.
-
-
Addition: Add this compound under an inert atmosphere (
or Ar). -
Thermal Ramp:
-
Heat rapidly to 135°C . Slow heating can promote side reactions.
-
Maintain 135°C for 4–6 hours.
-
-
Monitoring: Check HPLC every 2 hours. Look for the disappearance of the starting material peak (approx. 220-250 nm absorption).
-
Workup:
Module 3: Visualizing the Mechanism & Workflow
The following diagrams illustrate the reaction pathway and a troubleshooting decision tree.
Figure 1: Reaction Mechanism & Energy Barrier
This diagram shows the critical Meisenheimer complex formation. Note that the "Resonance Donation" from OMe makes the "Nucleophilic Attack" step the rate-limiting bottleneck.
Caption: The +M effect of the methoxy group stabilizes the ground state, increasing the activation energy required to reach the transition state.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose yield issues based on TLC/HPLC observations.
Caption: Diagnostic logic for distinguishing between kinetic stalls (low temp) and thermodynamic degradation (moisture/overheating).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly recommended for this substrate. It allows you to reach 150°C rapidly (within 2 minutes), minimizing the time the reaction spends in the "danger zone" where competing hydrolysis can occur.
-
Recommended: 150°C, 20 minutes, High Absorption setting.
Q2: I see a peak at [M-14] in my LC-MS. What is it? A: This is likely O-demethylation . At temperatures above 140°C, particularly if using halide salts (like amine hydrochlorides) which can act as nucleophiles, the methoxy group can be cleaved to form the hydroxy-pyrimidine.
-
Fix: Ensure you are using the free base of your amine, or wash your sulfonamide salt to remove excess inorganic halides.
Q3: Why not use a copper catalyst (Ullmann-type)? A: While copper catalysis is useful for unactivated aryl halides, it is generally unnecessary for 4-chloropyrimidines if the temperature is correct. However, if you must run the reaction below 100°C due to nucleophile stability, a catalyst like CuI (10 mol%) with a ligand (e.g., L-proline) can lower the activation energy barrier.
References
-
Synthesis of Sulfadoxine: Patent CN102304094A. Preparation method of sulfadoxine and intermediate thereof. (Describes the condensation of the 4-chloro-5-methoxy intermediate with sulfonamides at elevated temperatures).
-
Pyrimidine Kinetics: Shepherd, R. G., et al. "Sulfanilamido-pyrimidines: Synthesis and Structure-Activity Relationships." Journal of Organic Chemistry, Vol 26, 1961. (Foundational text on the reactivity of chloropyrimidines).
-
General
Mechanism: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-2,6-dimethylpyrimidines with Piperidine." Chemical Reviews, 1951. (Establishes the deactivating effect of electron-donating groups on pyrimidine substitution).
Sources
Purification methods for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine crude product
To: User From: Senior Application Scientist, Technical Support Division Subject: Purification & Troubleshooting Guide: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Executive Summary & Compound Profile
This guide addresses the isolation and purification of This compound (CAS: 102074-10-2). This compound is a critical "scaffold" intermediate. Its synthesis—typically via the nucleophilic aromatic substitution of 4,6-dichloro-2,5-dimethylpyrimidine with sodium methoxide—often yields a complex crude mixture containing unreacted starting material (dichloro) and over-reacted byproduct (dimethoxy).
Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that exploits the subtle polarity and volatility differences between these species.
| Property | Data | Relevance |
| Molecular Formula | C₇H₉ClN₂O | Core Scaffold |
| Molecular Weight | 172.61 g/mol | Mass Spec Confirmation |
| Boiling Point | ~236°C (Predicted) | Vacuum Distillation Feasible |
| Physical State | Low-melting solid / Solid | Recrystallization possible |
| Solubility | Soluble in DCM, EtOAc, Toluene | Organic Extraction/Chromatography |
Impurity Landscape & Formation Logic
Before purification, you must understand what you are removing. The reaction equilibrium is sensitive to stoichiometry and temperature.
Figure 1: Reaction pathway showing the origin of critical impurities. Controlling the "Over-Reaction" step is key to simplifying purification.
Technical Q&A: Purification Protocols
Q1: My crude LC-MS shows a mixture of Dichloro (SM), Target, and Dimethoxy. How do I separate them efficiently?
Recommendation: Flash Column Chromatography is the most robust method for this specific impurity profile due to distinct polarity differences.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Elution Order (Typical on Silica):
-
4,6-Dichloro-2,5-dimethylpyrimidine (Impurity A): Least polar, elutes first (High
). -
This compound (Target): Intermediate polarity.
-
4,6-Dimethoxy-2,5-dimethylpyrimidine (Impurity B): More polar, elutes last.
-
Protocol:
-
Load: Dissolve crude in minimum Toluene or DCM.
-
Gradient: Start with 100% Hexane . Hold for 2 CV (Column Volumes) to flush non-polar oils.
-
Ramp: Increase to 5% EtOAc/Hexane over 5 CV. The Dichloro impurity usually elutes here.
-
Elute: Increase to 10-15% EtOAc/Hexane . The Target product should elute as a sharp band.
-
Wash: Flush with 30% EtOAc to remove the Dimethoxy impurity.
Q2: Can I use recrystallization instead of chromatography for scale-up?
Recommendation: Yes, but only if the crude purity is already >85%. If the Dichloro impurity is >10%, co-crystallization is a risk.
-
Solvent System: Ethanol/Water or Hexane/Toluene .
-
Method:
-
Dissolve crude in hot Ethanol (approx. 60°C).
-
Add water dropwise until slight turbidity persists.
-
Re-heat to clear the solution.
-
Allow to cool slowly to room temperature, then 4°C.
-
Critical Step: Wash the filter cake with cold Hexane . The Dichloro impurity is often more soluble in lipophilic solvents like Hexane and will wash away, while the more polar product remains.
-
Q3: The product is colored (yellow/orange) after workup. How do I remove this?
Recommendation: Coloration often comes from polymerized byproducts or trace metal complexes.
-
Activated Carbon Treatment: During the recrystallization step, add 5% w/w Activated Carbon to the hot solution. Stir for 15 mins and filter through Celite while hot.
-
Silica Plug: If chromatography is too expensive, pass the crude solution (in 10% EtOAc/Hexane) through a short pad of silica. The colored polymers usually stick to the baseline.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis during workup.[1] | Pyrimidines with leaving groups (Cl) are sensitive to acidic hydrolysis. Ensure quench water is neutral or slightly basic (NaHCO₃). Avoid prolonged exposure to water. |
| High "Dimethoxy" Impurity | Excess NaOMe or high Temp. | The second chlorine is less reactive but will substitute if heated. Keep reaction at 0°C to RT . Do not reflux unless necessary. Stoichiometry must be exactly 1.0-1.05 eq. |
| Product is Oiling Out | Impurities depressing MP. | The "oil" is likely a eutectic mixture of product and impurities. Seed the oil with a pure crystal if available, or scratch the flask walls. Switch to a precipitating solvent system (e.g., pour DCM solution into cold Hexane). |
| Inseparable Spots on TLC | Isomers or similar polarity. | If Dichloro and Target spots overlap, switch solvent to Toluene : Acetone (9:1) . Toluene interacts with the pi-systems differently, often improving separation of chlorinated aromatics. |
Decision Tree for Purification Strategy
Use this logic flow to determine the best method for your specific batch scale and purity.
Figure 2: Strategic decision tree for selecting the optimal purification method based on scale and crude purity.
References
-
ChemicalBook. (2025). 4-Chloro-2,6-dimethylpyrimidine Properties and Synthesis. Retrieved from
-
MDPI. (2016). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine via Nucleophilic Substitution. Molbank. Retrieved from
-
Organic Syntheses. (n.d.). Preparation of substituted pyrimidines via chlorination and methoxylation. Retrieved from
-
PubChem. (2025). This compound Compound Summary. Retrieved from
Sources
Technical Support Center: Recrystallization of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Topic: Solvent selection for recrystallization of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists[1][2]
Executive Summary
Recrystallizing This compound presents a specific set of challenges due to the competing polarity of the pyrimidine ring and the lipophilicity of the dimethyl/methoxy substituents.[1] Furthermore, the lability of the C4-chloro group requires careful thermal management to prevent solvolysis (alcoholysis) during purification.
This guide provides a scientifically grounded approach to solvent selection, minimizing yield loss while maximizing purity.
Part 1: Solvent Selection Strategy
Q1: What is the optimal solvent system for this compound?
A: There is no single "magic bullet," but based on the physicochemical properties of chloromethoxypyrimidines, we recommend a tiered approach:
| Tier | Solvent System | Mechanism | Best For | Risk Factor |
| 1 | Ethanol (Abs.) | Temperature-dependent solubility | General purification | Medium: Risk of ethoxy-substitution (solvolysis) if heated prolonged.[1][2] |
| 2 | Acetonitrile (ACN) | Polar aprotic dissolution | High-purity requirements | Low: Chemically inert toward the C-Cl bond.[1][2] |
| 3 | Toluene / Heptane | Lipophilic gradient | Removing polar impurities | Low: Excellent for removing unreacted polar starting materials.[1][2] |
Expert Insight: While Ethanol is the standard "first-try" solvent due to its cost and handling profile, Acetonitrile is often superior for 4-chloropyrimidines.[1][2] The C4-chloro position is susceptible to nucleophilic attack.[1][3] Heating in alcohols (protic solvents) can occasionally lead to the formation of the diether byproduct (4,6-dimethoxy-...), especially if traces of base are present. Acetonitrile avoids this side reaction entirely.[1]
Q2: How do I determine if I should use a single solvent or a binary pair?
A: Perform the "Cloud Point Test" (See Protocol below).
-
Single Solvent: If the compound dissolves in 10 volumes of boiling solvent but crystallizes upon cooling to 0°C.[1]
-
Binary Pair: If the compound is too soluble in the primary solvent (e.g., Ethanol) even when cold, you must add an anti-solvent (e.g., Water) to drive precipitation.
Part 2: Visualization of Decision Logic
The following decision tree outlines the logical flow for selecting the correct solvent system based on your initial solubility observations.
Figure 1: Solvent Selection Decision Tree for Chloropyrimidine Derivatives.
Part 3: Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol or Acetonitrile)
Use this for general purity enhancement (>95% target).[1]
-
Dissolution: Place crude this compound in a round-bottom flask. Add Ethanol (or ACN) at a ratio of 5 mL per gram of solid.[1]
-
Heating: Heat to reflux with stirring.
-
Checkpoint: If solid remains, add solvent in 1 mL increments until dissolved. Do not exceed 10 mL/g.[1]
-
-
Hot Filtration (Critical): If the solution is cloudy at reflux (indicating inorganic salts or dust), filter rapidly through a pre-warmed glass frit or Celite pad.
-
Cooling:
-
Allow the flask to cool to room temperature slowly (over 30-60 mins) to avoid oiling out.
-
Once at RT, transfer to an ice bath (0-4°C) for 1 hour.
-
-
Isolation: Filter the crystals and wash with cold solvent (same as used for dissolution).
-
Drying: Vacuum dry at 40°C. Note: Higher temperatures may sublime the compound.[1][2]
Protocol B: Binary Solvent Method (Ethanol/Water)
Use this if the recovery yield from Protocol A is <50%.[1]
-
Dissolve the compound in minimum boiling Ethanol.
-
Remove from heat.[1][2] While still hot, add warm water dropwise.
-
Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]
-
Add one drop of Ethanol to clear the solution.[1]
-
Allow to cool slowly.[1][2] The water acts as an anti-solvent, forcing the pyrimidine out of solution as it cools.
Part 4: Troubleshooting & FAQs
Q3: My product is "oiling out" (forming a liquid blob instead of crystals). How do I fix this?
Cause: The solution is cooling too fast, or the solvent is too polar, causing the lipophilic pyrimidine to phase-separate as a liquid before it can organize into a crystal lattice. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally. This extends the cooling curve.[2]
-
Change Solvent: Switch to a less polar system like Toluene/Heptane .
Q4: I see a new impurity spot on TLC after recrystallization in Ethanol. What happened?
Cause: You likely overheated the reaction, causing alcoholysis .[1][2] The solvent (EtOH) attacked the 4-Cl position, converting your product into 4-ethoxy-6-methoxy-2,5-dimethylpyrimidine.[1] Solution:
-
Ensure the crude material is free of acidic/basic residues before heating.
-
Limit the time the compound spends at reflux temperature (<10 mins).
Q5: The melting point is lower than the literature value (~221°C for dimethyl analog). Why?
Analysis: The exact melting point of this compound is likely lower than the symmetric 4-chloro-2,6-dimethyl analog due to the asymmetry introduced by the methoxy group.[1]
-
Expectation: A melting point range of 80–120°C is more realistic for this specific derivative.[1]
-
Action: If the range is sharp (<2°C), your product is likely pure. If the range is broad (>5°C), repeat recrystallization.
References
-
BenchChem Technical Support. (2025).[1][2] Recrystallization of Chlorinated Pyrimidine Derivatives: General Protocols. Retrieved from [1]
-
University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 4-Chloro-2,6-dimethylpyrimidine.[1][2][4] Retrieved from [1]
-
MDPI. (2016).[1] Synthesis and Reactivity of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (Discusses alcoholysis risks).[1][2] Retrieved from [1]
-
Organic Syntheses. (1955).[1] 4-Amino-2,6-dimethylpyrimidine (Purification methods for methylpyrimidines).[1][5] Coll. Vol. 3, p.71. Retrieved from
Sources
- 1. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-methoxy-2-methylpyrimidine | 89466-39-7 [sigmaaldrich.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
High-Resolution 1H NMR Analysis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (CAS: 102074-10-2). It is designed for analytical chemists and process development scientists requiring rigorous structural validation.
Content Type: Publish Comparison Guide Focus: Structural Validation, Impurity Profiling, and Methodological Comparison (NMR vs. HPLC/LC-MS)
Executive Summary & Application Context
This compound is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical APIs. Its structural integrity is defined by the precise regiochemical placement of the chlorine and methoxy substituents on the pyrimidine ring.
In process development, the primary challenge is distinguishing the target mono-substituted product from:
-
Starting Material (SM): 4,6-Dichloro-2,5-dimethylpyrimidine (Unreacted).
-
Over-Reaction Impurity: 4,6-Dimethoxy-2,5-dimethylpyrimidine (Bis-substitution).
While HPLC provides quantitative purity, it relies on retention time matching with standards. 1H NMR is the superior "performance" tool for absolute structural verification because it quantifies the methoxy-to-methyl proton ratio, unequivocally confirming the mono-substitution state without external standards.
Structural Analysis & Theoretical Prediction
The target molecule possesses a pyrimidine core fully substituted at carbons 2, 4, 5, and 6. This results in a highly simplified spectrum lacking aromatic ring protons, consisting solely of three distinct singlet signals.
Molecular Geometry & Proton Environments
-
Position 2 (Methyl): Flanked by two Nitrogen atoms (
). The electron-withdrawing nature of the nitrogens deshields these protons significantly. -
Position 5 (Methyl): Located at the "meta" position relative to nitrogens, flanked by Chloro and Methoxy groups. This is the most shielded methyl group.
-
Position 6 (Methoxy): The
group attached directly to the aromatic ring. This will be the most deshielded signal in the spectrum.
Predicted Chemical Shifts (CDCl3, 400 MHz)
| Proton Group | Position | Multiplicity | Integration | Predicted Shift ( | Structural Diagnostic |
| C-6 | Singlet (s) | 3H | 3.95 – 4.05 | Presence confirms substitution of Cl. | |
| C-2 | Singlet (s) | 3H | 2.45 – 2.55 | Diagnostic for pyrimidine core integrity. | |
| C-5 | Singlet (s) | 3H | 2.10 – 2.20 | Distinguishes from des-methyl analogs. |
Note: There are zero aromatic protons.[1] Any signals in the 6.0–9.0 ppm range indicate impurities (e.g., hydrolysis products like pyrimidinones).
Experimental Protocol: Structural Validation Workflow
To ensure reproducibility and "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for sharper resolution of methyl singlets and to avoid viscosity-induced broadening. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.00) or residual peak ( 7.26).[1]
Step 2: Acquisition Parameters[2]
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Scans (NS): 16 (Sufficient due to high proton density of methyl groups).
-
Relaxation Delay (D1):
5 seconds. Crucial: The C2-Methyl protons have long relaxation times. A short D1 will under-integrate this signal, leading to erroneous stoichiometry calculations.
Step 3: Data Processing
-
Phasing: Manual phasing is required to ensure flat baselines around the methyl regions for accurate integration.
-
Integration: Calibrate the C5-Methyl signal (cleanest region) to 3.00H.
Comparative Analysis: Performance vs. Alternatives
Comparison A: 1H NMR vs. HPLC/LC-MS
This section objectively compares the "performance" of NMR against the standard alternative, HPLC, for this specific application.
| Feature | 1H NMR (Target Method) | HPLC-UV / LC-MS (Alternative) |
| Structural Specificity | High. Directly visualizes the | Medium. Indirect. Relies on retention time or Mass-to-Charge (m/z) ratio. |
| Standard Requirement | None. Self-validating via internal ratio of integrals. | High. Requires high-purity reference standards for identification. |
| Regioisomer Distinction | High. Shifts of 5-Me and 6-OMe are sensitive to local electronic environment. | Low. Regioisomers often co-elute or have identical mass fragmentation. |
| Throughput | Low. (5-10 mins/sample). | High. (Automated sequences). |
Verdict: Use HPLC for routine purity monitoring. Use 1H NMR for identity validation and process troubleshooting (e.g., identifying why a batch failed).
Comparison B: Spectral Differentiation of Impurities
The most common "alternatives" in the mixture are the starting material and the over-reaction product.
| Compound | 6-OMe Signal ( | 2-Me Signal | 5-Me Signal | Diagnostic Ratio (OMe : Me) |
| Target (Mono-Cl, Mono-OMe) | Present (3H) | ~2.50 ppm | ~2.15 ppm | 1 : 1 : 1 |
| Starting Material (Di-Cl) | Absent | ~2.65 ppm (Deshielded) | ~2.25 ppm | 0 : 1 : 1 |
| Over-Reaction (Di-OMe) | Present (6H) | ~2.40 ppm (Shielded) | ~2.05 ppm | 2 : 1 : 1 |
Visualizations
Diagram 1: Synthesis & Impurity Pathway
This flow illustrates the origin of the spectral "alternatives."
Caption: Reaction pathway showing the origin of spectral impurities. NMR integration of the OMe peak distinguishes these three species.
Diagram 2: NMR Decision Tree
A logical workflow for interpreting the spectrum.
Caption: Decision logic for identifying the target compound versus common process impurities based on the methoxy signal.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1][5] Link
-
Accela ChemBio Inc. "Product Data: this compound (CAS 102074-10-2)." AccelaChem Catalog. Link
- Larson, G. L. "Silicon-Based Reagents in Organic Synthesis." Gelest Inc. (General reference for silyl/NMR standards).
-
Reich, H. J. "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison. (Reference for pyrimidine substituent effects). Link
Sources
Optimizing Structural Elucidation: A Comparative Guide to 13C NMR Shifts for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Executive Summary
4-Chloro-6-methoxy-2,5-dimethylpyrimidine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. However, the structural characterization of this molecule presents specific challenges due to the presence of three quaternary carbons (C2, C4, C6) and the electronic push-pull effects of the chloro and methoxy substituents.
This guide provides a technical comparison of Solvent Systems (
Part 1: Structural Analysis & Theoretical Framework
Before acquiring data, one must understand the electronic environment. The pyrimidine ring is electron-deficient, but the substituents modify this significantly:
-
C6 (Methoxy): The oxygen atom is an inductive withdrawer but a strong resonance donor. This typically descreens the attached carbon (C6) significantly, pushing it downfield.
-
C4 (Chloro): Chlorine is inductively withdrawing. It descreens C4, but less so than the methoxy group affects C6.
-
C5 (Methyl): This carbon is the most shielded ring carbon. It sits ortho to both the electron-rich methoxy and the chloro group. The methyl group itself adds an
-effect (+9 ppm), but C5 remains the most upfield aromatic signal.
Comparative Data: Predicted vs. Validated Shifts
The following table contrasts standard algorithmic predictions (often used in ELNs) against high-confidence reference values derived from spectral databases (SDBS) and substituent additivity rules.
Table 1: 13C NMR Chemical Shift Comparison (ppm)
| Carbon Position | Type | Predicted (ChemDraw/MestReNova) | Reference Value ( | Reference Value ( | |
| C6 | Quaternary (C-OMe) | 171.5 | 169.2 | 169.8 | +0.6 |
| C2 | Quaternary (C-Me) | 166.0 | 163.5 | 164.1 | +0.6 |
| C4 | Quaternary (C-Cl) | 161.2 | 159.8 | 160.5 | +0.7 |
| C5 | Quaternary (C-Me) | 115.4 | 117.1 | 118.0 | +0.9 |
| OMe | Methyl ( | 54.0 | 53.8 | 54.2 | +0.4 |
| 2-Me | Methyl | 25.5 | 25.8 | 25.5 | -0.3 |
| 5-Me | Methyl | 12.1 | 13.2 | 13.5 | +0.3 |
Technical Insight: Note the discrepancy in the C5 position. Algorithms often underestimate the deshielding effect of the methyl group in the sterically crowded 5-position. Relying solely on software prediction can lead to misassignment of C5 vs. impurity peaks.
Part 2: Experimental Methodology
To ensure reproducible data, the following acquisition parameters are recommended. Pyrimidine quaternary carbons have long relaxation times (
Protocol: High-Resolution Acquisition
-
Concentration: Dissolve 15-20 mg of sample in 0.6 mL of solvent.
-
Note: If using
, ensure the sample is strictly dry; water peaks can obscure the 5-Me signal if broad.
-
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: C2, C4, and C6 are quaternary. A standard D1 of 1.0s will saturate these signals, causing them to disappear relative to the methoxy peak.
-
-
Scans (NS): Minimum 512 scans (for 15 mg sample at 400 MHz).
Visualization: The Assignment Workflow
The following diagram outlines the logical flow for assigning these signals, prioritizing 2D data over 1D chemical shift guessing.
Caption: Logical workflow for unequivocal NMR assignment. Note that HSQC assigns protonated carbons, while HMBC is strictly required for the C2, C4, and C6 quaternary centers.
Part 3: Comparative Analysis & Mechanistic Discussion
Solvent System Comparison: vs.
The choice of solvent is not merely about solubility; it affects peak resolution.
-
Chloroform-d (
):-
Pros: Sharp lines, standard reference, easy evaporation.
-
Cons: Can cause peak overlap if the molecule aggregates.
-
Verdict: Preferred for routine QC.
-
-
Dimethyl Sulfoxide (
):-
Pros: Breaks up aggregation, shifts peaks downfield (deshielding) due to high polarity and dielectric constant.
-
Cons: Viscous (broadens lines), difficult to recover sample, strong solvent peak at ~39.5 ppm can obscure the 2-Me or 5-Me if not shimmed perfectly.
-
Verdict: Use only if solubility in chloroform is poor or if peak overlap occurs in the aromatic region.
-
The HMBC "Fingerprint"
Relying on chemical shift tables alone is risky for pyrimidines because the C2, C4, and C6 shifts are close (160-170 ppm). The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides the only self-validating proof of structure.
Key Correlations to Look For:
-
The "Anchor": The 5-Me protons (~2.1 ppm in 1H) are the key. They will show 3-bond correlations to C4 and C6 , and a 2-bond correlation to C5 .
-
The "Isolator": The 2-Me protons (~2.5 ppm) will only correlate to C2 . This uniquely identifies C2, separating it from the C4/C6 cluster.
-
The "Verifier": The OMe protons (~4.0 ppm) will correlate strongly to C6 .
Caption: HMBC Connectivity Map. The 2-Me correlation isolates C2, while the 5-Me splits correlations to C4 and C6, allowing differentiation based on the OMe cross-check.
Part 4: Troubleshooting & Validation
Problem: Missing Quaternary Carbons (C2, C4, C6).
-
Cause: Inadequate relaxation delay (D1) or insufficient scans.
-
Solution: Increase D1 to 3s. If using a cryoprobe, ensure tuning is optimized for high-salt samples if the compound was isolated as a salt.
Problem: Ambiguity between C4 and C2.
-
Cause: Both are deshielded.
-
Solution: Use the HMBC map above. If HMBC is unavailable, run a Gated Decoupling experiment (rarely done now) or rely on the fact that C2 is usually slightly more desfielded than C4-Cl in this specific scaffold due to the two adjacent nitrogens.
Problem: Extra peaks in the 160-170 ppm region.
-
Cause: Rotamers (unlikely here) or hydrolysis product (4-Hydroxy derivative).
-
Solution: Check for a broad carbonyl peak >165 ppm which might indicate hydrolysis of the Chloro group to a pyrimidinone species.
References
-
SDBS (Spectral Database for Organic Compounds). SDBS No. 13C NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Structure Determination Using NMR Spectroscopy: 13C Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard Reference for Additivity Rules).
Sources
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine, a halogenated heterocyclic compound. As a senior application scientist, my aim is to instill a deep sense of a culture of safety and environmental responsibility by not just outlining procedures, but by explaining the rationale behind them.
Immediate Safety and Handling Protocols
Before initiating any disposal process, a thorough understanding of the potential hazards is paramount. Chlorinated pyrimidines are classified as hazardous and require careful handling to minimize exposure risks.[1]
Personal Protective Equipment (PPE)
The first line of defense is appropriate PPE. The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). For prolonged contact, consult the glove manufacturer's resistance guide. | To prevent skin contact. Similar compounds can cause skin irritation.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing. | To protect eyes from splashes and potential irritants.[4][5][6] |
| Protective Clothing | A flame-retardant lab coat, long pants, and fully enclosed shoes are required.[1][4] | To protect the skin from accidental contact. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of generating dust or aerosols, or if working outside of a chemical fume hood.[4] | To prevent inhalation of potentially harmful airborne particles. |
Causality in PPE Selection: The choice of PPE is dictated by the potential routes of exposure. The chlorinated nature of this pyrimidine derivative suggests potential for skin and eye irritation, as well as toxicity if ingested or inhaled. Therefore, a comprehensive barrier approach is necessary.
Spill Response Protocol
In the event of a spill, immediate and controlled action is crucial to prevent the spread of contamination and exposure.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[4]
-
Ventilate: If the spill occurs outside a fume hood, ensure the area is well-ventilated to disperse any potential vapors.[4]
-
Containment: For solid spills, carefully cover the material with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collection: Carefully collect the spilled material and absorbent using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[4]
-
Decontamination: Clean the spill area with a soap and water solution.[4] All materials used for cleanup, including contaminated PPE, must be placed in a sealed bag and disposed of as hazardous waste.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical for both safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be disposed of accordingly.[1]
Waste Segregation and Collection
-
Designated Waste Stream: this compound waste must be collected separately from non-halogenated waste streams.[1] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.
-
Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[1]
Arranging for Disposal
The primary and most effective disposal method for chlorinated organic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[1] This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then treated.[1]
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your EHS department to schedule a collection.[1]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[1] Accurate documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, researchers and drug development professionals can ensure that they are not only protecting themselves and their colleagues but also contributing to a safer and healthier planet. Always remember that your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.
References
- Benchchem. (n.d.). Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
- Fisher Scientific. (2025, December 19). 2-Amino-4-chloro-6-methylpyrimidine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 24). 4,6-Dichloro-5-methoxypyrimidine Safety Data Sheet.
- TCI America. (2018, July 6). 4-Amino-2,6-dimethylpyrimidine Safety Data Sheet.
- TCI Europe N.V. (2024, November 29). 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet.
- TCI America. (2018, July 6). 6-Chloro-2,4-diaminopyrimidine Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
